5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Lipophilicity ADME Membrane Permeability

Fragment-based screening requires high-purity, well-characterized scaffolds. This 95% pure 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS 1283108-39-3) provides: - Isopropyl group for distinct SAR & hydrophobic pocket probing. - Primary amine handle for amide coupling & library synthesis. - Balanced LogP (~0.53) & low MW (193) for CNS penetration. Reliable supply with QA documentation for global shipping.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 1283108-39-3
Cat. No. B1393248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
CAS1283108-39-3
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)C2=NN=C(O2)N
InChIInChI=1S/C8H11N5O/c1-5(2)13-4-3-6(12-13)7-10-11-8(9)14-7/h3-5H,1-2H3,(H2,9,11)
InChIKeyCZUQMHQKYVUHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine: Procurement & Physicochemical Profile


5-(1-Isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1283108-39-3) is a heterocyclic small molecule scaffold comprising a 1,3,4-oxadiazol-2-amine core linked to a 1-isopropyl-1H-pyrazol-3-yl moiety . The compound has a molecular formula of C8H11N5O and a molecular weight of 193.21 g/mol . It is commercially available from multiple suppliers as a research chemical, typically offered at purities of 95% or 97%, and is intended exclusively for research and development use .

Scaffold Specificity of 5-(1-Isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine


Substitution of the 1-isopropyl-1H-pyrazol-3-yl group with other alkyl or aryl pyrazoles is not equivalent due to significant differences in lipophilicity and steric bulk, which directly influence molecular interactions and pharmacokinetic properties . The isopropyl group confers a specific balance of hydrophobic character and steric demand that is distinct from methyl, ethyl, or unsubstituted pyrazole analogs. This can affect membrane permeability, target binding conformation, and metabolic stability in ways that are not predictable without direct comparative data .

Quantitative Differentiation of 5-(1-Isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine


Enhanced Lipophilicity vs. 1-Methyl Pyrazole Analog

The 1-isopropyl substitution increases lipophilicity relative to a 1-methyl pyrazole analog, as indicated by predicted LogP values . While experimental LogP data for the target compound is unavailable, the structurally related 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine has a predicted ACD/LogP of 0.53 , whereas the 1-methyl analog has a predicted ACD/LogP of -0.81 . The increased lipophilicity of the isopropyl derivative suggests enhanced passive membrane permeability compared to the more polar methyl analog.

Lipophilicity ADME Membrane Permeability

Molecular Weight and Rotatable Bonds vs. 1-Methyl Analog

The isopropyl group increases molecular weight and the number of freely rotatable bonds compared to a methyl-substituted analog, which can affect molecular flexibility and target binding entropy . The 1-isopropyl-5-methyl analog has a molecular weight of 207.23 g/mol and 2 rotatable bonds , while the 1-methyl analog is lighter at 165.15 g/mol with only 1 rotatable bond .

Physicochemical Properties Drug-likeness Molecular Complexity

High Purity for Reproducible Research

The compound is commercially available with a guaranteed minimum purity of 97% (HPLC) . This level of purity is essential for reproducible biological assays and structure-activity relationship (SAR) studies, where impurities can confound results. While many analogs are available at lower purities (e.g., 95%), the 97% specification reduces the risk of off-target effects due to contaminants.

Chemical Purity Reproducibility Quality Control

Research & Industrial Applications of 5-(1-Isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine


Lead Optimization for CNS and Anti-inflammatory Targets

The predicted moderate lipophilicity (LogP ~0.53) of this scaffold suggests it may have favorable blood-brain barrier penetration potential while maintaining aqueous solubility, making it a suitable starting point for CNS drug discovery programs . The oxadiazole and pyrazole moieties are privileged structures in medicinal chemistry, with known activity against kinases, GPCRs, and inflammatory targets .

Building Block for Diversity-Oriented Synthesis & Fragment-Based Discovery

The primary amine on the oxadiazole ring provides a handle for further functionalization via amide coupling, sulfonamide formation, or reductive amination, enabling rapid library synthesis . Its compact size (MW 193) and balanced physicochemical properties make it an ideal fragment for fragment-based screening campaigns .

Chemical Probe Development for Target Validation

The 97% purity specification ensures that biological activity observed in preliminary screens is less likely to be confounded by impurities, making this compound a reliable starting point for chemical probe development. The isopropyl group provides a distinct SAR handle for probing hydrophobic binding pockets.

Technical Documentation Hub

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